

An In-depth Technical Guide to the Compounds of *Trigonostemon reidioides*

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Compound of Interest

Compound Name: *Rediocide C*

Cat. No.: *B13386213*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemical compounds isolated from *Trigonostemon reidioides* (Kurz) Craib, a plant from the Euphorbiaceae family with a history of use in traditional medicine, particularly in Southeast Asia. This document summarizes the phytochemical composition, biological activities, and underlying mechanisms of action of these compounds, presenting the information in a structured format to aid researchers and professionals in the field of drug discovery and development.

Phytochemical Composition

Trigonostemon reidioides is a rich source of a variety of secondary metabolites, with diterpenoids being the most prominent class of compounds. Besides diterpenoids, the plant also produces alkaloids, phenolics, and other compounds.

Diterpenoids

The daphnane-type diterpenoids are characteristic constituents of *T. reidioides*. These compounds are known for their complex structures and potent biological activities.

- **Rediocides:** This series of daphnane diterpenoids are among the most well-studied compounds from this plant. Rediocide A was the first to be isolated and characterized by its potent insecticidal activity.^[1] Several other rediocides, including B, C, D, E, F, and G, have

since been isolated and have shown a range of biological effects, including acaricidal and cytotoxic activities.[2]

- Trigonoreidons: Another group of daphnane-type diterpenoids isolated from the roots of *T. reidioides* are the trigonoreidons A-F.[3] Trigonoreidon B, in particular, has been investigated for its anti-inflammatory properties.[4]

Alkaloids

- Lotthanongine: An unprecedented flavonoidal indole alkaloid, lotthanongine, has been isolated from the roots of *T. reidioides*. Its unique structure combines a flavonoid and an indole moiety.

Phenolic Compounds

- Trigonostemone: This phenanthrenone is another notable compound isolated from *T. reidioides*. [3]
- Other Phenolics: The plant also contains other phenolic compounds such as scopoletin, which has been quantified in the ethanolic extract of the roots.[5]

Biological Activities and Quantitative Data

The compounds and extracts of *Trigonostemon reidioides* exhibit a wide range of biological activities, making them promising candidates for drug development. The following tables summarize the quantitative data from various bioassays.

Compound/Extract	Assay	Target	Activity (IC50/LD90/MI C)	Reference
Cytotoxic Activity				
Ethanollic Root Extract	MTT Assay	Caco-2 cells	IC50: ~0.2 mg/mL	[5]
Rediocide G	Cytotoxicity Assay	Various cancer cell lines	Not specified	[2]
Insecticidal/Acaricidal Activity				
Rediocide A	Artificial Membrane Feeding System	Ctenocephalides felis (fleas)	LD90: 0.25 ppm	[6]
Rediocides B-E	Artificial Membrane Feeding System	Ctenocephalides felis (fleas)	LD90: 0.25 - 0.5 ppm	[7]
Rediocides A, C, E, F	Acaricidal Assay	Dermatophagoides pteronyssinus	LC50: 0.78 - 5.59 µg/cm²	
Anti-inflammatory Activity				
Ethanollic Stem Extract	Nitric Oxide Assay	LPS-stimulated RAW264.7 cells	IC50: 38.58 µg/mL	
Anti-tyrosinase Activity				
Ethanollic Extract	Dopachrome Method	Mushroom Tyrosinase	IC50: 5.38 µg/mL	[1]
Hexane Extract	Dopachrome Method	Mushroom Tyrosinase	IC50: 13.80 µg/mL	[1]

Dichloromethane Extract	Dopachrome Method	Mushroom Tyrosinase	IC50: 15.18 $\mu\text{g/mL}$	[1]
Antioxidant Activity				
Ethanollic Extract Fractions 3 & 4	DPPH Method	DPPH radical	IC50: 1.65 - 2.10 $\mu\text{g/mL}$	[1]
Antimycobacteria I Activity				
Rediocide C & G	Microplate Alamar Blue Assay	Mycobacterium tuberculosis	MIC: 3.84 μM	[3]

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this review.

Isolation of Rediocide A

The isolation of Rediocide A from the roots of *T. reidioides* was achieved through a multi-step chromatographic process.[6]

- Extraction: The roots of *T. reidioides* were subjected to methanolic extraction.
- Partitioning: The methanolic extract was partitioned with methylene chloride.
- Gel Permeation Chromatography: The methylene chloride partition was chromatographed on a Sephadex LH-20 column using methanol as the eluent.
- Silica Gel and Reverse Phase HPLC: Further purification was achieved by a combination of silica gel chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC).
- Crystallization: Rediocide A was crystallized from 2-propanol, yielding 27 mg of the pure compound (0.75% yield from the crude extract).[6]

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of the ethanolic extract of *T. reidioides* roots on human intestinal epithelial Caco-2 cells was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.^[5]

- **Cell Seeding:** Caco-2 cells were seeded in 96-well plates.
- **Treatment:** Cells were treated with the ethanolic extract at concentrations ranging from 0.005 to 0.5 mg/mL for 24 and 48 hours.
- **MTT Incubation:** After the treatment period, MTT solution (final concentration of 1 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The formazan crystals formed were dissolved in a suitable solvent.
- **Absorbance Measurement:** The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

Anti-tyrosinase Assay (Dopachrome Method)

The anti-tyrosinase activity of *T. reidioides* extracts was evaluated using the dopachrome method with L-DOPA as the substrate in a 96-well microplate format.^{[1][8]}

- **Reaction Mixture:** A reaction mixture containing the extract/compound at various concentrations and mushroom tyrosinase in a suitable buffer is prepared in a 96-well plate.
- **Substrate Addition:** L-DOPA is added to initiate the enzymatic reaction.
- **Incubation:** The plate is incubated at a specific temperature for a defined period.
- **Absorbance Measurement:** The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength.
- **Calculation:** The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve. Kojic acid is typically used as a positive control.^[9]

Antioxidant Assay (DPPH Method)

The free radical scavenging activity of *T. reidioides* extracts was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.^{[1][10][11]}

- **Sample Preparation:** Different concentrations of the extracts are prepared in a suitable solvent.
- **Reaction:** The sample solutions are mixed with a DPPH radical solution in a 96-well plate or cuvettes.
- **Incubation:** The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).
- **Absorbance Measurement:** The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured at a specific wavelength (e.g., 517 nm).
- **Calculation:** The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined. Vitamin C is commonly used as a standard.^[1]

Insecticidal Assay (Artificial Membrane Feeding System)

The insecticidal activity of redioides against adult cat fleas (*Ctenocephalides felis*) was evaluated using an artificial membrane feeding system.^{[6][7]}

- **Sample Preparation:** The test compounds are dissolved in a suitable solvent and mixed with animal blood.
- **Feeding System:** The blood containing the test compound is placed in a feeder covered with a membrane (e.g., Parafilm) that the fleas can penetrate to feed.
- **Exposure:** A known number of fleas are introduced into a chamber with the feeder.
- **Mortality Assessment:** After a specific exposure period (e.g., 24 hours), the number of dead fleas is counted.
- **Data Analysis:** The lethal dose (e.g., LD₉₀) is determined from the mortality data.

Signaling Pathways and Mechanisms of Action

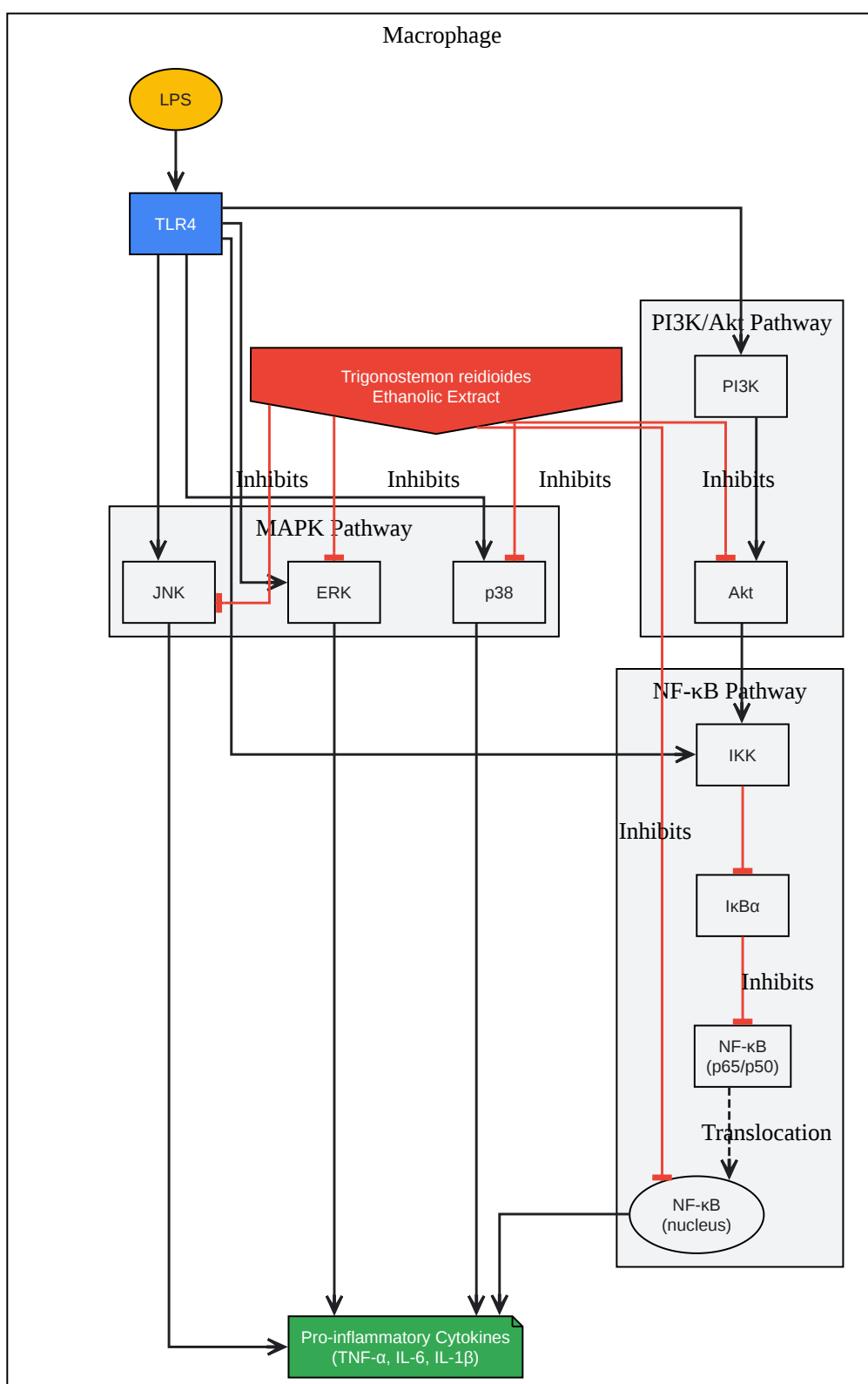
The biological activities of compounds from *Trigonostemon reidioides* are attributed to their interactions with various cellular signaling pathways.

Anti-inflammatory Signaling

An ethanolic extract of *T. reidioides* has been shown to exert its anti-inflammatory effects by modulating key signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.^[12]

- **NF- κ B Pathway:** The extract inhibits the nuclear translocation of the p65 and p50 subunits of the nuclear factor-kappa B (NF- κ B), a critical transcription factor for pro-inflammatory gene expression.^[12]
- **MAPK Pathway:** The extract suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.
- **PI3K/Akt Pathway:** The activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also inhibited by the extract.

The following diagram illustrates the inhibitory effect of the *Trigonostemon reidioides* ethanolic extract on these inflammatory signaling pathways.



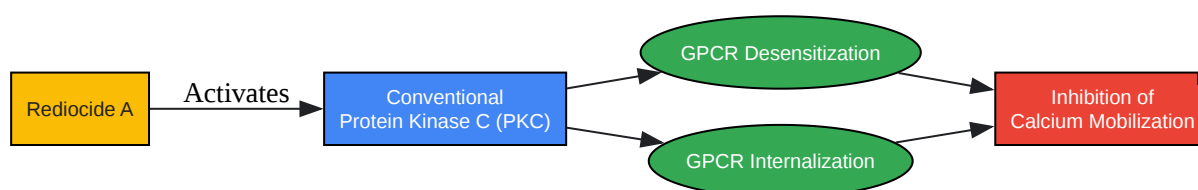
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Caption: Inhibition of LPS-induced inflammatory pathways by T. reidioides extract.

Mechanism of Action of Rediocide A

The insecticidal compound Rediocide A has been found to induce the desensitization of G-protein-coupled receptors (GPCRs).[13][14] This effect is mediated by the activation of conventional protein kinase C (PKC).[13][14] This mechanism suggests that Rediocide A does not act as a direct receptor antagonist but rather through a more general mechanism of disrupting GPCR signaling.[13]

The following diagram illustrates the proposed workflow for the mechanism of action of Rediocide A.



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Caption: Proposed mechanism of action of Rediocide A on GPCR signaling.

Conclusion

Trigonostemon reidioides is a valuable source of structurally diverse and biologically active compounds, particularly daphnane-type diterpenoids. The potent cytotoxic, insecticidal, anti-inflammatory, and other activities of these compounds warrant further investigation for their potential therapeutic applications. This technical guide provides a foundation for researchers and drug development professionals to explore the rich phytochemistry of this plant and to further investigate the mechanisms of action of its bioactive constituents. Future research should focus on the isolation and characterization of new compounds, the elucidation of their detailed mechanisms of action, and preclinical and clinical studies to evaluate their therapeutic potential.

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